molecular formula C13H21N3O2S B2873555 tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate CAS No. 2137984-12-2

tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

Cat. No.: B2873555
CAS No.: 2137984-12-2
M. Wt: 283.39
InChI Key: WXCWQKWMPNDRRU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is a complex organic compound featuring a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a thiazole derivative with a pyridine derivative in the presence of a base can yield the desired thiazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield oxo derivatives, while substitution of the tert-butyl ester can produce a variety of functionalized thiazolopyridine derivatives .

Scientific Research Applications

Tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The thiazolopyridine core is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-5-9-10(8-16)19-11(15-9)4-6-14/h4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCWQKWMPNDRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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